4-Amino-2,6-diphenylphenol (CAS: 50432-01-4): A Technical Guide
4-Amino-2,6-diphenylphenol (CAS: 50432-01-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-2,6-diphenylphenol (CAS number: 50432-01-4). While information on the biological activity and specific signaling pathways of this compound is not extensively available in current scientific literature, this document consolidates the known data on its chemical characteristics, synthesis, and safety profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the potential applications of this molecule.
Chemical and Physical Properties
4-Amino-2,6-diphenylphenol is a solid organic compound with the molecular formula C₁₈H₁₅NO.[1] It is also known by other names such as 5'-Amino-2'-hydroxy-m-terphenyl and 5'-Amino-[1,1':3',1''-terphenyl]-2'-ol.[2][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2]
Table 1: Physicochemical Properties of 4-Amino-2,6-diphenylphenol
| Property | Value | Source(s) |
| CAS Number | 50432-01-4 | [1] |
| Molecular Formula | C₁₈H₁₅NO | [1][2] |
| Molecular Weight | 261.32 g/mol | [2][4] |
| Appearance | White to brown to dark purple powder/crystal | [2][3] |
| Melting Point | 148-150 °C | [2][5] |
| Boiling Point | 463.5 ± 45.0 °C (Predicted) | [2] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.29 ± 0.23 (Predicted) | [2] |
| Flash Point | 234.1 °C | [6] |
| InChI Key | YCOUFOVMXBWYIX-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | [1] |
Synthesis and Application
The primary documented application of 4-Amino-2,6-diphenylphenol is in chemical synthesis. Specifically, it has been utilized in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone through a diazotization reaction in glacial acetic acid.[2][5]
Experimental Protocol: Synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone
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Dissolve 4-Amino-2,6-diphenylphenol in a suitable acidic medium, such as glacial acetic acid.
-
Cool the solution in an ice bath to a temperature typically between 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dissolved in water, while maintaining the low temperature and stirring vigorously.
-
The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
Upon completion, the resulting diazonium salt can be isolated or used in situ for subsequent reactions.
Note: This is a generalized protocol and the specific conditions for the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone may vary.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases and literature did not yield specific information on the biological activity, mechanism of action, or associated signaling pathways for 4-Amino-2,6-diphenylphenol. Research on aminophenol derivatives has explored various biological activities, including antimicrobial and anti-inflammatory properties; however, these studies do not specifically include the 2,6-diphenyl substituted variant.[7] Therefore, the biological effects of 4-Amino-2,6-diphenylphenol remain an area for future investigation.
Safety and Handling
4-Amino-2,6-diphenylphenol is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: GHS Hazard Information for 4-Amino-2,6-diphenylphenol
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | Irritant to the skin. |
| Causes serious eye irritation | H319 | Can cause significant irritation to the eyes. |
| May cause respiratory irritation | H335 | May irritate the respiratory tract upon inhalation. |
Data sourced from ECHEMI and PubChem.[1][8]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[8]
-
Skin Protection: Wear protective gloves and clothing.[8]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[8]
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[8]
-
In Case of Skin Contact: Wash off with plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]
-
If Swallowed: Rinse mouth with water. Seek medical attention.[8]
Storage:
Store in a well-ventilated place and keep the container tightly closed.[8]
Conclusion
4-Amino-2,6-diphenylphenol is a chemical compound with well-defined physical and chemical properties. Its primary documented use is as an intermediate in chemical synthesis. While the potential for biological activity exists, as seen in related aminophenol structures, there is currently a lack of published research on the specific biological effects and mechanisms of action of 4-Amino-2,6-diphenylphenol. This presents an opportunity for further investigation by researchers in drug discovery and related fields to explore the pharmacological potential of this molecule. The information provided in this guide serves as a starting point for such endeavors, emphasizing the importance of safe handling and storage of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytics for US Patent Application No. 2009/0137,593, 4-AMINO-2,6-DIMETHYLPHENOL COMPOUND, PROCESS FOR ITS PREPARATION AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME [patentbuddy.com]
- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]
- 5. 4-氨基-2,6-二苯基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Amino-2,6-diphenylphenol | C18H15NO | CID 621555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]



